molecular formula C25H18BrNO B2517313 (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one CAS No. 328076-70-6

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one

Cat. No. B2517313
CAS RN: 328076-70-6
M. Wt: 428.329
InChI Key: YXBIJBVXZZGCDK-NTCAYCPXSA-N
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Description

The compound "(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are known for their potential chemotherapeutic properties and are characterized by the presence of an α,β-unsaturated ketone moiety. The compound is closely related to other chalcone derivatives that have been synthesized and studied for their vibrational spectroscopic properties, electronic structure, and antimicrobial activities .

Synthesis Analysis

The synthesis of related chalcone compounds typically involves a Claisen-Schmidt condensation, also known as a Crossed-Aldol condensation. This reaction is a key step in the formation of the α,β-unsaturated ketone system. For instance, a series of substituted chalcones were synthesized by reacting acetophenone derivatives with various substituted and unsubstituted benzaldehydes in the presence of sodium hydroxide . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic route was employed.

Molecular Structure Analysis

The molecular structure of chalcone derivatives can be elucidated using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and single-crystal X-ray diffraction. These methods provide insights into the geometrical parameters and the electronic structure of the molecules. For example, the structure of a related chalcone was confirmed by X-ray diffraction and was found to be in good agreement with the structure predicted by density functional theory (DFT) calculations . The molecular structure is crucial for understanding the reactivity and biological activity of the compound.

Chemical Reactions Analysis

Chalcones can undergo a variety of chemical reactions due to the presence of reactive functional groups. The α,β-unsaturated ketone moiety is particularly reactive and can participate in Michael additions, cyclization reactions, and further condensation reactions. These reactions can be exploited to synthesize a wide range of derivatives with potential pharmacological activities. The papers provided do not detail specific reactions for the compound , but the general reactivity of chalcones suggests that it may undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcones can be characterized by their spectroscopic data, including UV absorption, IR frequencies, and NMR chemical shifts. These properties are influenced by the nature of the substituents on the chalcone core. For example, the electronic effects of substituents on the functional group frequencies of a series of substituted chalcones were studied using statistical analysis, which revealed how substituents affect the molecule's properties . The antimicrobial activities of these compounds were also evaluated, indicating that the physical and chemical properties of chalcones are closely related to their biological activities.

Scientific Research Applications

Synthesis and Characterization

A novel compound was synthesized through cyclocondensation of (E)-1-(2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one and hydrazine hydrate in propionic acid. This synthesis was characterized by elemental analysis, IR, 1H-NMR, 13C-NMR, and MS data, highlighting its potential as a precursor for further chemical transformations and applications in material science or pharmaceuticals (Kedjadja et al., 2015).

Antiproliferative Evaluation

Research into 3-phenylquinolinylchalcone derivatives, including structures similar to (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one, revealed antiproliferative activities against non-small cell lung cancers and breast cancers. Compounds within this class demonstrated significant activity, suggesting potential use in cancer treatment research (Tseng et al., 2013).

Antimicrobial Evaluation

The synthesized 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones, a closely related compound, exhibited antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as fungal organisms. This suggests the potential for these compounds to serve as templates for the development of new antimicrobial agents (Sarveswari & Vijayakumar, 2016).

Electronic Structure and Reactivity

Studies on 3E-1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-arylprop-2-en-1-ones via density functional theory (DFT) calculations explored their electronic structure, chemical reactivity, and optical properties. The correlation between the synthesized structure and theoretical predictions provides insights into the chemical behavior and potential applications of these compounds in materials science and molecular electronics (Sarveswari et al., 2015).

Anti-Tuberculosis Activity

N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, structurally related to (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one, showed anti-tuberculosis activity. The synthesis and structural confirmation through single crystal X-ray diffraction highlight the potential for developing novel anti-tuberculosis agents (Bai et al., 2011).

properties

IUPAC Name

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrNO/c1-17-24(23(28)15-12-18-8-4-2-5-9-18)25(19-10-6-3-7-11-19)21-16-20(26)13-14-22(21)27-17/h2-16H,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBIJBVXZZGCDK-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one

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